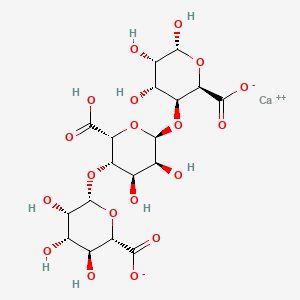
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride
Vue d'ensemble
Description
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride, also known as 6-DFMBC, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile reagent used in a variety of organic syntheses and can be used as a starting material in the preparation of a range of compounds. 6-DFMBC has been widely studied in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of essential molecules, such as fatty acids and cholesterol. In addition, it is believed to interfere with the activity of enzymes involved in the metabolism of drugs, and may also inhibit the activity of enzymes involved in the synthesis of proteins.
Biochemical and Physiological Effects
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the biosynthesis of essential molecules, such as fatty acids and cholesterol. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and may also inhibit the activity of enzymes involved in the synthesis of proteins. In vivo studies have shown that it can reduce inflammation and pain, and may also have anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride in lab experiments is its low cost and availability. In addition, it is relatively easy to synthesize and is stable under a variety of conditions. However, it can be toxic and can cause irritation to the skin and eyes, and should be handled with care.
Orientations Futures
The potential applications of 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride are vast and there are numerous future directions that could be explored. These include further studies into its mechanism of action, its potential use as an anti-inflammatory and anti-tumor agent, and its potential use in drug discovery and development. In addition, further studies into its safety and toxicity profiles could be conducted, as well as studies into its potential use in other areas, such as medicinal chemistry and chemical biology.
Applications De Recherche Scientifique
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride has been used in a variety of scientific research applications, such as drug discovery and development, medicinal chemistry, and chemical biology. It has been used as a starting material in the preparation of a range of compounds, such as anti-inflammatory drugs, antifungals, and antivirals. In addition, it has been used in the synthesis of a variety of other compounds, such as peptides, nucleotides, and peptidomimetics.
Propriétés
IUPAC Name |
1,5-dichloro-2-(chloromethyl)-3-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-3-5-6(11)1-4(10)2-7(5)14-8(12)13/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJFIBJNSFABMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















